Methyl 2-(2-oxoethyl)benzoate
CAS No.: 62723-81-3
Cat. No.: VC7987943
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62723-81-3 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | methyl 2-(2-oxoethyl)benzoate |
| Standard InChI | InChI=1S/C10H10O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,7H,6H2,1H3 |
| Standard InChI Key | BBXUUQXFFBJQBW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1CC=O |
| Canonical SMILES | COC(=O)C1=CC=CC=C1CC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The structure of methyl 2-(2-oxoethyl)benzoate features a benzene ring substituted at the second position with a 2-oxoethyl group () and a methyl ester () at the first position. The IUPAC name, methyl 2-(2-oxoethyl)benzoate, reflects this arrangement. The compound’s SMILES notation is , and its InChIKey is .
Table 1: Comparative Structural Data of Benzoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 2-(2-oxoethyl)benzoate | 62723-81-3 | 178.18 | Ester, ketone | |
| Methyl 2-(2-methoxy-2-oxoethyl)benzoate | 716-43-8 | 208.21 | Ester, methoxy carbonyl | |
| Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate | 1835726-67-4 | 258.22 | Ester, ethoxy, difluoroketone |
The presence of the ketone group in methyl 2-(2-oxoethyl)benzoate distinguishes it from analogues with methoxy or halogenated substituents .
Synthesis and Manufacturing
Conventional Synthesis Routes
Applications in Research and Industry
Pharmaceutical Intermediates
Methyl 2-(2-oxoethyl)benzoate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its ketone group enables reductive amination or Grignard reactions to introduce nitrogen-containing moieties critical for bioactivity .
Material Science
In polymer chemistry, the compound acts as a crosslinking agent due to its dual reactive sites (ester and ketone). Studies show enhanced thermal stability in polyurethane foams modified with this benzoate derivative .
Table 2: Key Research Findings
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